
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone is a complex organic compound that belongs to the class of fluoranthenones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Starting from a fluoranthene derivative, hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: The reduction of intermediate compounds to achieve the desired dihydro structure can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthenone: A parent compound with similar structural features.
Hydroxyfluoranthenone: Compounds with hydroxyl groups attached to the fluoranthene core.
Dihydrofluoranthenone: Compounds with additional hydrogen atoms, making them more saturated.
Uniqueness
10b-Hydroxy-3,10b-dihydro-1(2H)-fluoranthenone is unique due to its specific hydroxylation and dihydro structure, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
83291-48-9 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
10b-hydroxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C16H12O2/c17-14-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16(14,18)15(10)12/h1-7,18H,8-9H2 |
Clave InChI |
KHBJBUZCPKPHDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C3=CC=CC=C3C4=CC=CC1=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


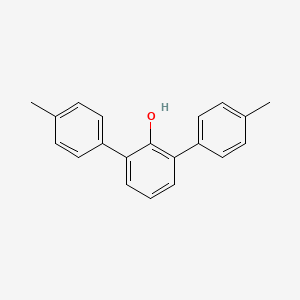
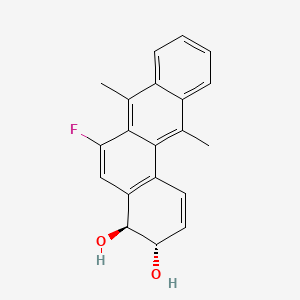


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
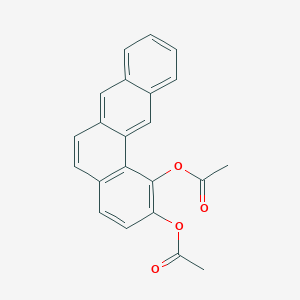
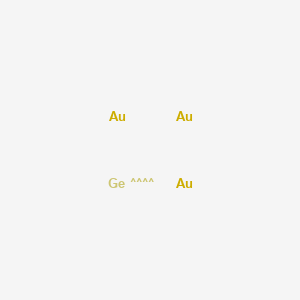
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)


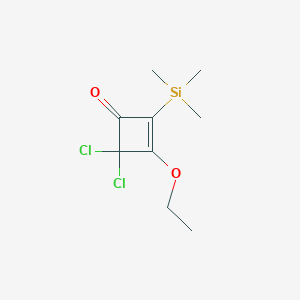
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
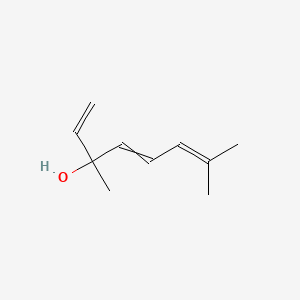
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
